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Introduction to CP26

The Chlorophyll a/b-binding protein CP26, also known as Lhcb5, is a crucial minor antenna
protein within the Photosystem Il (PSII) supercomplex in higher plants and green algae.[1][2]
As a monomeric light-harvesting complex (LHC) protein, CP26 plays a vital role in connecting
the major trimeric LHCII complexes to the PSII core.[1][2][3] Beyond its structural role in the
assembly and stability of the PSII-LHCII supercomplex, CP26 is implicated in the regulation of
light harvesting and photoprotection through non-photochemical quenching (NPQ).[3] The
isolation of native CP26 protein complexes is essential for detailed biochemical and biophysical
characterization, structural studies, and for investigating its role in photosynthetic regulation.

These application notes provide a comprehensive overview of the techniques and detailed
protocols for the isolation of native CP26 protein complexes from plant thylakoid membranes.

Overview of Isolation Strategies

The isolation of native CP26 is a multi-step process that begins with the purification of thylakoid
membranes from plant tissue. The integral membrane protein complexes are then solubilized
using mild, non-ionic detergents. Subsequently, various chromatographic and electrophoretic
techniques are employed to separate the CP26 complex from the highly abundant and
heterogeneous mixture of other thylakoid proteins and supercomplexes.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b524281?utm_src=pdf-interest
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2390724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7762933/
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2390724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7762933/
https://www.researchgate.net/publication/382619978_In_vivo_analysis_of_the_relationship_between_CP26_and_qE-type_NPQ_via_higher-order_Arabidopsis_cp26_mutants
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.researchgate.net/publication/382619978_In_vivo_analysis_of_the_relationship_between_CP26_and_qE-type_NPQ_via_higher-order_Arabidopsis_cp26_mutants
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b524281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Commonly employed techniques for the separation of chlorophyll-protein complexes include:

» Sucrose Density Gradient Ultracentrifugation: This technique separates complexes based on
their size, shape, and density. It is a gentle method that can effectively resolve large
supercomplexes, monomeric complexes, and free pigments.

o Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE): BN-PAGE separates protein
complexes in their native and active form based on their molecular weight.[3] It offers high
resolution and is a powerful tool for analyzing the composition of protein complexes.

e lon-Exchange Chromatography (IEC): IEC separates proteins based on their net surface
charge. This technique can be used as a subsequent purification step to isolate CP26 from
fractions enriched in monomeric LHC proteins.

A combination of these techniques is often necessary to achieve a high purity of the native
CP26 complex.

Data Presentation

The following tables provide an illustrative summary of the expected yield and purity of the
CP26 protein complex at different stages of a typical purification workflow. The actual values
may vary depending on the plant species, growth conditions, and specific experimental
parameters.

Table 1: lllustrative Yield of CP26 at Each Purification Step
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e ) Total CP26 .
Purification  Starting . Step Yield Overall
. Protein Amount .
Step Material (%) Yield (%)
(mg) (n9)
) 100 g
Thylakoid _
. Spinach 200 2000 100 100

Isolation

Leaves
o Thylakoid

Solubilization 180 1800 90 90
Membranes

Sucrose Solubilized

_ _ 20 450 25 225

Gradient Thylakoids

lon-Exchange ]
Monomeric

Chromatogra ) 135 30 6.75
LHC Fraction

phy

Table 2: lllustrative Purity of CP26 at Each Purification Step

Total Protein in

CP26 in Fraction

Purification Step . Purity (%)
Fraction (ug) (n9)

Solubilized Thylakoids 180,000 1800 1

Sucrose Gradient

(Monomeric LHC 1,500 450 30

Fraction)

lon-Exchange

Chromatography 150 135 90

(Peak Fraction)

Experimental Protocols

Here, we provide detailed methodologies for the key experiments involved in the isolation of

native CP26 protein complexes.
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Protocol 1: Isolation of Thylakoid Membranes from
Spinach

This protocol describes the initial step of isolating intact thylakoid membranes from fresh
spinach leaves.

Materials:

Fresh spinach leaves

e Grinding Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 5 mM MgClz, 2 mM EDTA,
10 mM NaF, 1 mM ascorbic acid, and 0.1% (w/v) BSA.

e Wash Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 5 mM MgCl-.

e Resuspension Buffer: 20 mM HEPES-KOH (pH 7.5), 15 mM NacCl, 5 mM MgCl-.

e Blender

e Miracloth

» Refrigerated centrifuge and rotor

Procedure:

e Pre-cool all buffers and equipment to 4°C.

e Wash spinach leaves and remove the midribs.

» Homogenize 100 g of leaves in 400 mL of ice-cold Grinding Buffer using a blender with short
bursts to avoid frothing.

« Filter the homogenate through four layers of Miracloth into a chilled beaker.

o Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

o Discard the supernatant and gently resuspend the pellet in 50 mL of ice-cold Wash Buffer
using a soft paintbrush.
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e Centrifuge at 5,000 x g for 10 minutes at 4°C.

¢ Repeat the wash step (steps 6 and 7).

o Resuspend the final pellet in a minimal volume (e.g., 5-10 mL) of Resuspension Buffer.
o Determine the chlorophyll concentration spectrophotometrically.

e Snap-freeze the thylakoid membranes in liquid nitrogen and store at -80°C until use.

Protocol 2: Solubilization of Thylakoid Membranes and
Sucrose Density Gradient Centrifugation

This protocol describes the solubilization of thylakoid membranes and the separation of
chlorophyll-protein complexes by sucrose density gradient ultracentrifugation.

Materials:

Isolated thylakoid membranes
 Solubilization Buffer: 20 mM HEPES-KOH (pH 7.5), 0.5 M sucrose, 5 mM MgCl-.
e 10% (w/v) n-dodecyl-B-D-maltoside (3-DM)

 Sucrose Gradient Solutions: 1.3 M, 1.0 M, 0.7 M, and 0.4 M sucrose in 20 mM HEPES-KOH
(pH 7.5), 5 mM MgCl-.

» Ultracentrifuge and swinging bucket rotor (e.g., SW41)

e Syringe and needle for gradient formation and fraction collection
Procedure:

e Thaw the isolated thylakoid membranes on ice.

o Adjust the chlorophyll concentration to 1 mg/mL with Solubilization Buffer.

» Add 10% B-DM to a final concentration of 1% (w/v).
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 Incubate on ice for 30 minutes with gentle stirring.
o Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet unsolubilized material.
o Carefully collect the supernatant containing the solubilized protein complexes.

e Prepare a discontinuous sucrose gradient by carefully layering 3 mL of each sucrose solution
(2.3 M, 1.0 M, 0.7 M, and 0.4 M) in an ultracentrifuge tube, starting with the highest
concentration at the bottom.

o Carefully load the solubilized thylakoid extract onto the top of the sucrose gradient.
e Centrifuge at 200,000 x g for 16-20 hours at 4°C.

» After centrifugation, several green bands corresponding to different chlorophyll-protein
complexes will be visible.

» Carefully collect the distinct green bands from the top of the gradient using a syringe. The
upper bands typically contain free pigments and monomeric LHC proteins, including CP26.

e Analyze the collected fractions by SDS-PAGE and Western blotting with an anti-CP26
antibody to identify the fractions containing the target protein.

Protocol 3: Blue Native PAGE (BN-PAGE) for Separation
of CP26

This protocol describes the use of BN-PAGE to separate native protein complexes from
solubilized thylakoids.

Materials:
e Solubilized thylakoid membranes (from Protocol 2, step 6)
» BN-PAGE Gel: 4-12% acrylamide gradient gel

e Anode Buffer: 50 mM BisTris-HCI (pH 7.0)
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o Cathode Buffer: 50 mM Tricine, 15 mM BisTris-HCI (pH 7.0), 0.02% Coomassie Brilliant Blue
G-250

o Gel electrophoresis apparatus
Procedure:

» Load the solubilized thylakoid extract (containing 5-10 pg of chlorophyll) into the wells of the
BN-PAGE gel.

e Run the gel at 4°C, starting at 100 V for 30 minutes, then increasing to 200 V until the dye
front reaches the bottom of the gel.

» After electrophoresis, the gel will show distinct blue bands corresponding to different protein
complexes.

» To identify the band containing CP26, a second-dimension SDS-PAGE can be performed.
Excise the lane from the BN-PAGE, incubate it in SDS-PAGE sample buffer, and then place
it on top of a standard SDS-PAGE gel.

o After the 2D-PAGE, the proteins can be visualized by Coomassie staining or transferred to a
membrane for Western blotting with an anti-CP26 antibody.

Protocol 4: lon-Exchange Chromatography for CP26
Purification

This protocol outlines a method for further purifying CP26 from fractions enriched in monomeric
LHCs obtained from sucrose density gradient centrifugation.

Materials:

e CP26-enriched fraction from sucrose gradient

e Anion Exchange Column (e.g., Mono Q or DEAE-Sepharose)

¢ Binding Buffer (Buffer A): 20 mM Tris-HCI (pH 8.0), 0.03% (w/v) 3-DM

 Elution Buffer (Buffer B): 20 mM Tris-HCI (pH 8.0), 1 M NacCl, 0.03% (w/v) 3-DM
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e Chromatography system (e.g., FPLC)

Procedure:

o Equilibrate the anion exchange column with Binding Buffer.

» Load the CP26-enriched fraction onto the column.

e Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.

o Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over several column
volumes.

e Collect fractions and monitor the elution profile at 280 nm and 670 nm (for chlorophyll).

e Analyze the collected fractions by SDS-PAGE and Western blotting with an anti-CP26
antibody to identify the purified CP26.

e Pool the purest fractions, concentrate if necessary, and store at -80°C.

Visualizations
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Caption: Experimental workflow for the isolation of native CP26.
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Caption: Organization of CP26 within the PSII-LHCII supercomplex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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